(4-Bromo-2-methyl-6-nitrophenyl)methanol
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Overview
Description
(4-Bromo-2-methyl-6-nitrophenyl)methanol is an organic compound with the molecular formula C7H6BrNO3 It is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to a benzene ring, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-methyl-6-nitrophenyl)methanol typically involves the bromination of 2-methyl-6-nitrophenol followed by a reduction reaction. The bromination is carried out using bromine in the presence of a suitable solvent such as acetic acid. The resulting 4-bromo-2-methyl-6-nitrophenol is then reduced to this compound using a reducing agent like sodium borohydride in a solvent such as ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-methyl-6-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar solvents.
Major Products
Oxidation: 4-Bromo-2-methyl-6-nitrobenzaldehyde or 4-Bromo-2-methyl-6-nitrobenzoic acid.
Reduction: 4-Bromo-2-methyl-6-aminophenylmethanol.
Substitution: Compounds like 4-methoxy-2-methyl-6-nitrophenylmethanol or 4-cyano-2-methyl-6-nitrophenylmethanol.
Scientific Research Applications
(4-Bromo-2-methyl-6-nitrophenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of (4-Bromo-2-methyl-6-nitrophenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methyl-6-nitroaniline: Similar structure but with an amino group instead of a methanol group.
2-Bromo-4-methyl-6-nitrophenol: Similar structure but with a hydroxyl group instead of a methanol group.
4-Methyl-2-nitrophenylmethanol: Similar structure but without the bromine atom
Uniqueness
The presence of both a bromine atom and a nitro group allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C8H8BrNO3 |
---|---|
Molecular Weight |
246.06 g/mol |
IUPAC Name |
(4-bromo-2-methyl-6-nitrophenyl)methanol |
InChI |
InChI=1S/C8H8BrNO3/c1-5-2-6(9)3-8(10(12)13)7(5)4-11/h2-3,11H,4H2,1H3 |
InChI Key |
AMBCVORYOYVVQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1CO)[N+](=O)[O-])Br |
Origin of Product |
United States |
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